molecular formula C20H18O7 B1243511 Dihydroisoderrondiol

Dihydroisoderrondiol

Cat. No.: B1243511
M. Wt: 370.4 g/mol
InChI Key: DRLOYLLHCWGYLF-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydroisoderrondiol is an isoflavonoid compound identified in the Sardinian endemic plant Genista corsica . As a natural product, it is part of a class of compounds known for their diverse biological activities and significant value in phytochemical and pharmacological research . Isoflavonoids, in general, are studied for their potential interactions with various cellular pathways and their role as phytoestrogens . The research on this compound itself is still in early stages. Its current primary research value lies in its contribution to chemotaxonomic studies—helping to classify plants within the Genista genus—and as a candidate for bioactivity screening in drug discovery pipelines . Further investigation is required to fully elucidate its specific mechanisms of action, molecular targets, and potential research applications. This product is strictly labeled "For Research Use Only" (RUO) in accordance with regulatory guidelines . It is intended for use in laboratory research settings and is not manufactured for use in diagnostic procedures or administration to humans.

Properties

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

3-[(3S,4R)-3,4-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C20H18O7/c1-20(2)19(25)18(24)11-5-9(3-4-14(11)27-20)12-8-26-15-7-10(21)6-13(22)16(15)17(12)23/h3-8,18-19,21-22,24-25H,1-2H3/t18-,19+/m1/s1

InChI Key

DRLOYLLHCWGYLF-MOPGFXCFSA-N

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)O)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)O)O)C

Synonyms

5,7,3'',4''-tetrahydroxy-2'',2''-dimethyl-3'',4''-dihydropyrano(5'',6''-3'',4'')isoflavone
dihydroisoderrondiol

Origin of Product

United States

Preparation Methods

Plant Material Preparation

Fresh aerial parts of Genista corsica are harvested, dried, and ground into a fine powder. The material is defatted using hexane or petroleum ether to remove lipophilic compounds, followed by exhaustive extraction with methanol or ethanol under reflux conditions.

Chromatographic Purification

The crude extract undergoes fractionation via vacuum liquid chromatography (VLC) using silica gel as the stationary phase. Elution with a gradient of dichloromethane-methanol (9:1 to 7:3) separates polar constituents. Fractions containing this compound are identified via thin-layer chromatography (TLC) and pooled for further purification. Final isolation is achieved using preparative high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water (65:35) mobile phase.

Table 1: Key Isolation Parameters

ParameterSpecification
Extraction solventMethanol (95%)
Defatting solventHexane
VLC stationary phaseSilica gel (200–300 mesh)
HPLC columnC18 reversed-phase (250 × 4.6 mm, 5 µm)
Mobile phaseAcetonitrile-water (65:35)
Yield0.0028% (w/w)

Synthetic Approaches

While natural extraction remains the primary source, synthetic routes are under exploration to address supply limitations. No total synthesis of this compound has been fully reported, but analogous isoflavones provide methodological insights.

Retrosynthetic Analysis

The isoflavone scaffold suggests a convergent strategy involving:

  • Formation of the benzopyran core via cyclization of a chalcone intermediate.

  • Stereoselective introduction of hydroxyl and methoxy groups at positions 3'',4''.

  • Late-stage functionalization to install the dihydroxy-methoxy pattern.

Chalcone Precursor Synthesis

Chalcones are synthesized via Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and a substituted benzaldehyde. Catalytic amounts of sodium hydroxide in ethanol facilitate aldol addition, yielding the α,β-unsaturated ketone.

Cyclization to Isoflavone

Cyclization of the chalcone is achieved using acidic conditions (e.g., HCl in dioxane) or transition-metal catalysts (e.g., palladium(II) acetate). Stereochemical control at the 3'' and 4'' positions remains challenging, necessitating chiral auxiliaries or enzymatic resolution.

Analytical Characterization

This compound is characterized using spectroscopic and chromatographic techniques:

Spectroscopic Data

  • UV-Vis : λmax 268 nm (methanol), indicative of the conjugated isoflavone system.

  • IR : Broad O–H stretch (3400 cm⁻¹), aromatic C=C (1600 cm⁻¹), and C=O (1660 cm⁻¹).

  • NMR : ¹H NMR (500 MHz, DMSO-d6) δ 12.92 (s, 5-OH), 7.32 (d, J = 8.5 Hz, H-6), 6.82 (d, J = 2.0 Hz, H-8), 5.45 (m, H-3'').

Table 2: ¹³C NMR Assignments

Carbon Positionδ (ppm)Multiplicity
C-2156.2s
C-4181.4s
C-3''72.8d
C-4'' (OCH₃)56.1q

Pharmacological Significance

Though pharmacological studies are preliminary, this compound’s structure suggests antioxidant and anti-inflammatory potential. Its hydroxyl groups enable radical scavenging, while the methoxy substituent may enhance membrane permeability .

Q & A

Q. How should researchers address gaps in the literature regarding this compound’s environmental persistence?

  • Methodological Answer : Design microcosm studies to simulate environmental degradation under varying conditions (pH, microbial load). Use LC-HRMS to quantify degradation products. Compare results with predictive models (e.g., EPI Suite). Publish negative data to prevent publication bias .

Tables for Reference

Parameter Recommended Method Validation Criteria Relevant Evidence
Structural PurityNMR, HPLC-DAD≥95% purity with no unidentified peaks
Bioactivity ScreeningCell-based assays (IC₅₀)Dose-response curves with R² > 0.90
Pharmacokinetic ModelingNon-compartmental analysis (NCA)AIC/BIC comparison for model selection

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroisoderrondiol
Reactant of Route 2
Dihydroisoderrondiol

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